molecular formula C11H10ClF6N3O3 B2949650 Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3,3,3-trifluoro-2-hydroxypropanoate CAS No. 400074-12-6

Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B2949650
CAS No.: 400074-12-6
M. Wt: 381.66
InChI Key: OEAVPICZCAYERS-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with notable features due to its multiple functional groups, making it a valuable subject in scientific research. The presence of chloro, trifluoromethyl, and pyridinyl groups suggests that it might exhibit significant biological activity and interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3,3,3-trifluoro-2-hydroxypropanoate can be achieved through a multi-step process:

  • Starting Material: : The process begins with commercially available 3-chloro-5-(trifluoromethyl)pyridine.

  • Hydrazino Functionalization: : The pyridinyl ring is functionalized to introduce the hydrazino group. This step often involves a reaction with hydrazine or its derivatives.

  • Formation of the Trifluoromethyl Propanoate: : The hydroxypropanoate structure can be synthesized via a Michael addition reaction, using ethyl trifluoroacetoacetate and an appropriate nucleophile under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

  • Optimization of Reaction Conditions: : Including temperature, pressure, solvents, and catalysts to maximize yield and purity.

  • Scale-up of the Synthesis Steps: : Ensuring that each step of the synthesis is efficient and scalable.

  • Purification Techniques: : Utilizing crystallization, distillation, and chromatographic methods to achieve high purity suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the hydrazino group, to form corresponding oxides.

  • Reduction: : The pyridinyl ring and associated functional groups can be reduced under specific conditions.

  • Substitution: : Due to the presence of electronegative atoms, nucleophilic substitution reactions can occur, especially on the chlorinated pyridinyl ring.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Such as lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: : Including hydroxide ions, amines, and thiols.

Major Products Formed

  • Oxidation products: : Often resulting in oxides or more complex structures involving the pyridinyl ring.

  • Reduction products: : Leading to dechlorinated or defluorinated derivatives.

  • Substitution products: : Resulting in various functionalized pyridinyl derivatives.

Scientific Research Applications

Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3,3,3-trifluoro-2-hydroxypropanoate finds applications in multiple domains:

  • Chemistry: : As an intermediate in the synthesis of complex organic molecules.

  • Biology: : Due to its potential activity against specific biological targets, it is studied in medicinal chemistry for drug development.

  • Medicine: : It could serve as a lead compound for the development of pharmaceuticals, particularly those targeting enzymes or receptors.

  • Industry: : Utilized in the manufacture of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism by which Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3,3,3-trifluoro-2-hydroxypropanoate exerts its effects often involves:

  • Molecular Targets: : Such as specific enzymes, receptors, or nucleic acids.

  • Pathways Involved: : The compound might interact with cellular pathways, affecting processes like signal transduction or metabolic regulation.

Comparison with Similar Compounds

Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3,3,3-trifluoro-2-hydroxypropanoate stands out due to its unique combination of functional groups. Similar compounds include:

  • 3-chloro-5-(trifluoromethyl)pyridine: : Lacks the hydrazino and propanoate functionalities.

  • Hydrazino pyridine derivatives: : Often used in medicinal chemistry but may not possess the same level of trifluoromethylation.

  • Trifluoromethyl propanoates: : Vary in their hydrazino substituents.

Its uniqueness lies in the specific arrangement of these functional groups, which imparts distinctive chemical and biological properties.

This article provides an in-depth look into this compound, covering its preparation, reactions, applications, and comparative analysis with similar compounds

Properties

IUPAC Name

ethyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-3,3,3-trifluoro-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF6N3O3/c1-2-24-8(22)9(23,11(16,17)18)21-20-7-6(12)3-5(4-19-7)10(13,14)15/h3-4,21,23H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAVPICZCAYERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NNC1=C(C=C(C=N1)C(F)(F)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF6N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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